![molecular formula C16H25BClNO2 B2655478 4-Chloro-2-(isopropylaminomethyl)phenylboronic acid, pinacol ester CAS No. 2096336-54-6](/img/structure/B2655478.png)
4-Chloro-2-(isopropylaminomethyl)phenylboronic acid, pinacol ester
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Overview
Description
Synthesis Analysis
The synthesis of boronic esters like 4-Chloro-2-(isopropylaminomethyl)phenylboronic acid, pinacol ester often involves Suzuki–Miyaura (SM) cross-coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Chemical Reactions Analysis
Boronic esters like 4-Chloro-2-(isopropylaminomethyl)phenylboronic acid, pinacol ester are highly valuable building blocks in organic synthesis . Protodeboronation of 1°, 2° and 3° alkyl boronic esters has been reported, utilizing a radical approach . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .Scientific Research Applications
Hydrolysis Studies
The compound can be used in hydrolysis studies. The kinetics of hydrolysis of phenylboronic pinacol esters, including this compound, is dependent on the substituents in the aromatic ring. The pH also strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .
Suzuki–Miyaura Cross-Coupling Reactions
This compound can be used in Suzuki–Miyaura (SM) cross-coupling reactions. SM cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Protodeboronation
The compound can be used in protodeboronation reactions. Protodeboronation is a chemical reaction where a boronic ester is converted into a boronic acid and an alcohol. This reaction has been used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .
Organic Synthesis
This compound is a useful intermediate for organic synthesis. It can be used to create a variety of other compounds, which can then be used in further reactions .
Pharmaceutical Research
The compound is an important raw material for pharmaceuticals. It can be used in the development of new drugs and drug delivery devices .
Neutron Capture Therapy
Boronic acids and their esters, including this compound, are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Mechanism of Action
Future Directions
The future directions in the research and application of boronic esters like 4-Chloro-2-(isopropylaminomethyl)phenylboronic acid, pinacol ester could involve further development of protocols for the functionalizing deboronation of alkyl boronic esters . Additionally, the catalytic protodeboronation of alkyl boronic esters utilizing a radical approach, as well as the formal anti-Markovnikov alkene hydromethylation, are valuable transformations that could be explored further .
properties
IUPAC Name |
N-[[5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BClNO2/c1-11(2)19-10-12-9-13(18)7-8-14(12)17-20-15(3,4)16(5,6)21-17/h7-9,11,19H,10H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTUTTWHZFEQBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)CNC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-2-amine |
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